molecular formula C16H23IO4 B3029193 Bis(tert-butylcarbonyloxy)iodobenzene CAS No. 57357-20-7

Bis(tert-butylcarbonyloxy)iodobenzene

Cat. No.: B3029193
CAS No.: 57357-20-7
M. Wt: 406.26 g/mol
InChI Key: DZKPLZUSZXYHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tert-butylcarbonyloxy)iodobenzene is a useful research compound. Its molecular formula is C16H23IO4 and its molecular weight is 406.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation and Transformation Reactions

Bis(tert-butylcarbonyloxy)iodobenzene, along with similar hypervalent iodine species, has been effectively utilized in various oxidation and transformation reactions. For instance, it serves as a peroxy radical source for the oxidation of unreactive alkyl esters and amides to corresponding keto compounds under mild conditions (Zhao, Yim, Tan, & Yeung, 2011). Moreover, it facilitates the oxidative transformation of primary azides to nitriles and secondary azides to ketones (Zhao, Chew, Leung, & Yeung, 2012).

Synthesis and Modification of Organic Compounds

This compound is instrumental in various synthesis processes. It enables the diazidation of enamide substrates and the azido-oxyamination of the same substrates in the presence of specific reagents (Nocquet‐Thibault et al., 2015). Furthermore, it is used in the regioselective fluorination of anilides, offering a metal-free method for producing para-fluorinated anilides (Tian, Zhong, Meng, Meng, & Li, 2013).

Material Science and Polymer Chemistry

In the field of material science, this compound-related compounds contribute to the synthesis of colorless, organosoluble poly(ether imide)s (PEIs) with high thermal stability (Yang, Hsiao, & Yang, 2000). These PEIs are significant due to their excellent solubility and high tensile strength, making them suitable for various industrial applications.

Biochemical Analysis

Biochemical Properties

Bis(tert-butylcarbonyloxy)iodobenzene plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes and proteins, facilitating oxidative transformations. For instance, it is used in the preparation of α,β-unsaturated-γ-lactams via Rh-catalyzed C-H amination of allene carbamates and Ru-catalyzed cyclocarbonylation . Additionally, it is involved in palladium-catalyzed diamination and the preparation of functionalized bicyclic heterocyclic compounds by rhodium-catalyzed allene amidation and cyclization . These interactions highlight its importance in modifying biomolecules and facilitating complex biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in oxidative reactions that can alter cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as an oxidizing agent allows it to modify cellular components, leading to changes in cellular behavior. For example, it can induce oxidative stress in cells, which may result in the activation of stress response pathways and alterations in gene expression . These effects underscore the compound’s potential impact on cellular physiology and its utility in studying cellular responses to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through oxidative processes. The compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their oxidation. This can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it is used as a hypervalent iodine reagent in the amination of C-H bonds, where it facilitates the formation of new chemical bonds through oxidative processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature and can be stored for extended periods without significant degradation . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound may lead to cumulative oxidative damage in cells, affecting their viability and function. In in vivo studies, the compound’s stability and degradation kinetics can influence its overall impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm to the animals. At high doses, it may induce toxic or adverse effects, such as oxidative stress and tissue damage . These threshold effects are important for determining the safe and effective dosage range for experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors that facilitate oxidative reactions, leading to changes in metabolic flux and metabolite levels . The compound’s ability to participate in oxidative transformations makes it a valuable tool for studying metabolic processes and understanding the biochemical pathways involved in oxidative stress and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and impact on biological systems, highlighting the importance of understanding its transport mechanisms for optimizing its use in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells For example, its accumulation in mitochondria may enhance its ability to induce oxidative stress and modulate mitochondrial function

Properties

IUPAC Name

[2,2-dimethylpropanoyloxy(phenyl)-λ3-iodanyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IO4/c1-15(2,3)13(18)20-17(12-10-8-7-9-11-12)21-14(19)16(4,5)6/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKPLZUSZXYHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tert-butylcarbonyloxy)iodobenzene
Reactant of Route 2
Bis(tert-butylcarbonyloxy)iodobenzene
Reactant of Route 3
Bis(tert-butylcarbonyloxy)iodobenzene
Reactant of Route 4
Bis(tert-butylcarbonyloxy)iodobenzene
Reactant of Route 5
Bis(tert-butylcarbonyloxy)iodobenzene
Reactant of Route 6
Bis(tert-butylcarbonyloxy)iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.